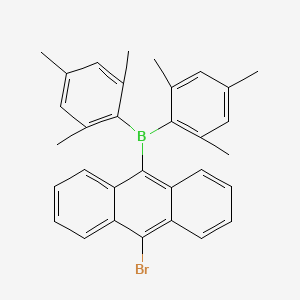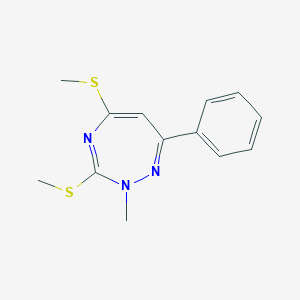
2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine is a heterocyclic compound that belongs to the class of triazepines This compound is characterized by the presence of a triazepine ring, which is a seven-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by the introduction of methylsulfanyl groups through thiolation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazepine derivatives.
Substitution: Halogenated, nitrated, or sulfonated triazepine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the triazepine ring and the methylsulfanyl groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3,5-bis(trifluoromethyl)-7-phenyl-2H-1,2,4-triazepine
- 2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-1,2,4-triazepine
Uniqueness
2-Methyl-3,5-bis(methylsulfanyl)-7-phenyl-2H-1,2,4-triazepine is unique due to the presence of both methylsulfanyl and phenyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups with the triazepine ring structure provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
177534-54-2 |
|---|---|
Molekularformel |
C13H15N3S2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-methyl-3,5-bis(methylsulfanyl)-7-phenyl-1,2,4-triazepine |
InChI |
InChI=1S/C13H15N3S2/c1-16-13(18-3)14-12(17-2)9-11(15-16)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
ZWRYDPWXYUYMJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC(=CC(=N1)C2=CC=CC=C2)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
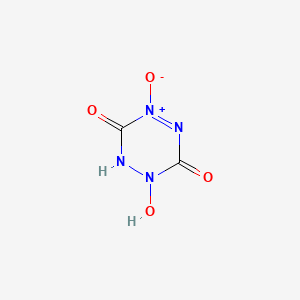
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

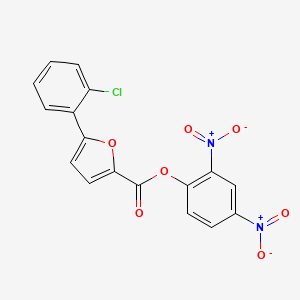
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
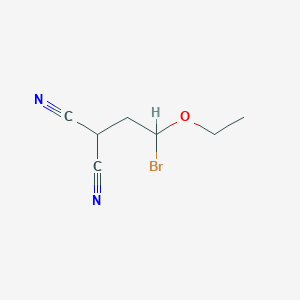

![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
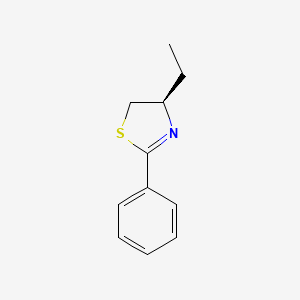
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)
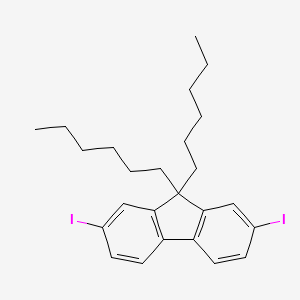
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
